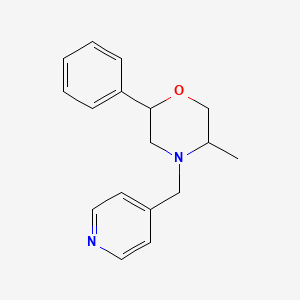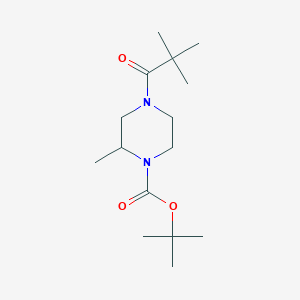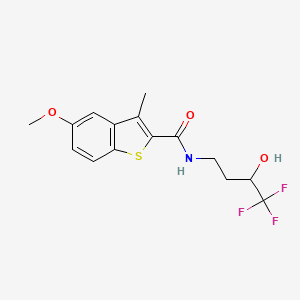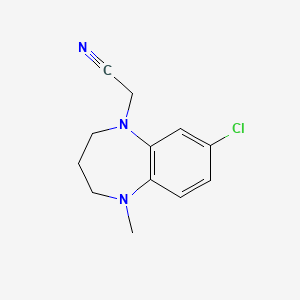![molecular formula C15H21NO3 B7592557 (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone, also known as DM3, is a chemical compound that has been studied for its potential use in cancer treatment. DM3 is a member of the maytansinoid family of compounds, which are naturally occurring compounds found in the bark and leaves of the Maytenus ovatus and Maytenus serrata trees. These compounds have been found to have potent anticancer activity, making them attractive candidates for drug development.
Wirkmechanismus
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone works by binding to microtubules, which are essential components of the cell cytoskeleton. By binding to microtubules, this compound disrupts their assembly and causes the cells to undergo cell cycle arrest and apoptosis. This mechanism of action is similar to that of other microtubule-targeting drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
This compound has been found to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. This compound has also been found to have a low toxicity profile, making it an attractive candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is its potent anticancer activity. It has been found to be effective in killing cancer cells in vitro and in vivo, with a mechanism of action that is similar to other microtubule-targeting drugs. However, this compound is a complex molecule that requires specialized equipment and expertise to synthesize. It is also relatively unstable and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the optimization of this compound as a drug candidate, including the development of more stable analogs and the identification of biomarkers that can predict response to treatment. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a cancer treatment.
Synthesemethoden
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone can be synthesized through a multi-step process involving the coupling of maytansine with a morpholine derivative. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has been studied extensively for its potential use in cancer treatment. It has been found to be highly effective in killing cancer cells in vitro and in vivo, with a mechanism of action that involves the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis. This compound has shown promise in preclinical studies as a treatment for a variety of cancers, including breast, lung, and ovarian cancer.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-4-5-13(8-12(11)2)15(17)16-6-7-19-14(9-16)10-18-3/h4-5,8,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYKHPNFIGEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)